
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, a propyl group, and a phenylbenzylamine moiety. It is commonly used in scientific research due to its reactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride typically involves the reaction of N-propyl-alpha-phenylbenzylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as automated synthesis and in-line monitoring, are often employed to enhance efficiency and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, toluene), base (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), acidic or neutral conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions.
Major Products
Substitution: Derivatives with new functional groups replacing the chloroethyl group.
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical properties.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This compound may also modulate signaling pathways, affecting cell proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-methyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of a methyl group instead of a propyl group.
N-(2-Chloroethyl)-N-ethyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an ethyl group instead of a propyl group.
N-(2-Chloroethyl)-N-isopropyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an isopropyl group instead of a propyl group.
These compounds share similar reactivity and applications but may exhibit different pharmacokinetic and pharmacodynamic properties due to variations in their alkyl groups.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new compounds, investigation of biological processes, and development of therapeutic agents. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization in various fields.
Propriétés
Formule moléculaire |
C18H23Cl2N |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
N-benzhydryl-N-(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClN.ClH/c1-2-14-20(15-13-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,2,13-15H2,1H3;1H |
Clé InChI |
BPYTZPUTMZNDSR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide](/img/structure/B15082592.png)

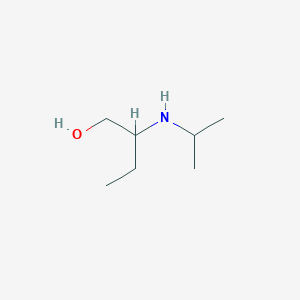
![4-[(4-Nitrophenyl)sulfanyl]phenol](/img/structure/B15082602.png)
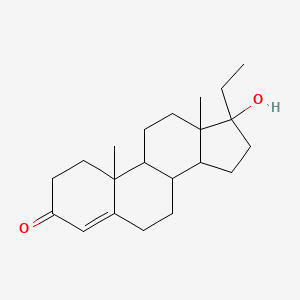
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
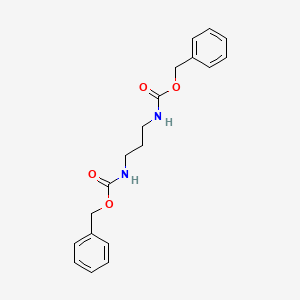
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
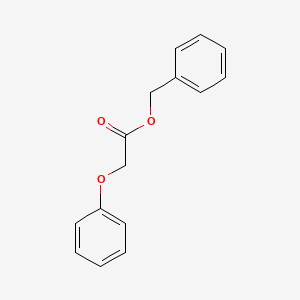

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
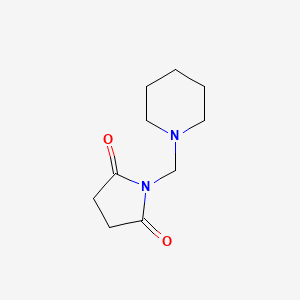
![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)
